REACTION_CXSMILES
|
C(O)C.[Na].[CH2:5]([O:7][C:8](=[O:23])[CH2:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([OH:17])[C:12]=1[C:18]([CH:20]1[CH2:22][CH2:21]1)=O)[CH3:6]>C(OCC)(=O)C>[CH2:5]([O:7][C:8]([C:9]1[O:10][C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([OH:17])[C:12]=2[C:18]=1[CH:20]1[CH2:22][CH2:21]1)=[O:23])[CH3:6] |^1:3|
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=C(C(=CC=C1)O)C(=O)C1CC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 2 N hydrochloric acid (5 ml)
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
yielding a white precipitate
|
Type
|
WASH
|
Details
|
washed with water (5 ml) and brine (5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1OC2=C(C1C1CC1)C(=CC=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 298 mg | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |